
2-Chloro-3-iodophenol
Overview
Description
2-Chloro-3-iodophenol is a dihalogenated phenolic compound featuring chlorine and iodine substituents at the 2- and 3-positions of the benzene ring, respectively. Its molecular formula is C₆H₄ClIO, with a molecular weight of 274.45 g/mol (calculated). Chlorine and iodine are both electron-withdrawing groups, enhancing the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The compound’s reactivity and applications are influenced by the positions and electronic effects of these substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-3-iodophenol can be synthesized through several methods, one of which involves the electrophilic halogenation of phenol. The process typically includes the following steps:
Chlorination: Phenol is first chlorinated to produce 2-chlorophenol.
Iodination: The 2-chlorophenol is then subjected to iodination using iodine and an oxidizing agent such as sodium iodate or potassium iodate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-iodophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine or iodine atoms can be replaced by other nucleophiles.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of various substituted phenols.
Oxidation: Formation of chlorinated and iodinated quinones.
Reduction: Formation of dehalogenated phenols.
Scientific Research Applications
Organic Synthesis
Halogenation Reactions
2-Chloro-3-iodophenol is often utilized as a reagent in halogenation reactions. Its structure allows it to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate for synthesizing more complex organic molecules. Studies have shown that varying the reaction conditions can yield different halogenated products with significant yields. For instance, optimizing the iodination process using hydrogen peroxide can lead to high yields of diiodophenols, which are crucial for further chemical transformations .
Synthesis of Dihalogenated Compounds
Research has demonstrated that this compound can serve as a precursor for synthesizing dihalogenated compounds, which are important in pharmaceuticals and agrochemicals. For example, the selective preparation of 2,6-diiodophenols has been achieved through controlled reactions involving iodine and hydrogen peroxide . This highlights its utility in creating compounds with enhanced biological activity.
Material Science
Crystal Structure Studies
The crystalline properties of this compound have been investigated through various crystallography techniques. The compound exhibits interesting structural characteristics that are influenced by halogen bonding interactions. Variable-temperature crystallography studies have shown that the compound can adopt different crystalline forms depending on temperature and pressure conditions, which can affect its mechanical properties .
Halogen Bonding
The presence of chlorine and iodine atoms in this compound facilitates unique halogen bonding interactions. These interactions have implications for material design, particularly in developing new materials with specific mechanical or thermal properties. The ability to manipulate these bonds opens avenues for creating advanced materials with tailored functionalities .
Biological Applications
Antimicrobial Properties
Research indicates that halogenated phenols, including this compound, exhibit antimicrobial activity. The presence of halogens can enhance the bioactivity of phenolic compounds against various pathogens. Studies have shown that such compounds can disrupt microbial cell membranes, making them potential candidates for developing new antimicrobial agents .
Pharmacological Research
The compound's unique structure allows it to interact with biological systems in ways that may lead to therapeutic applications. For instance, derivatives of this compound are being explored for their potential roles as anti-inflammatory or analgesic agents. The modification of its chemical structure could lead to compounds with improved efficacy and reduced side effects .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodophenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Characteristics of Halogenated Phenols
Key Observations :
- Substituent Effects: The presence of iodine in this compound increases its molecular weight significantly compared to dichlorophenols (e.g., 2,3-Dichlorophenol) and enhances its polarizability, influencing solubility and intermolecular interactions .
- Acidity: Chlorine and iodine substituents increase acidity relative to phenol. For example, 2,3-Dichlorophenol (pKa ~7.4) is more acidic than 2-Chlorophenol (pKa ~8.1), suggesting that this compound may exhibit even lower pKa due to iodine’s stronger electron-withdrawing effect .
Key Observations :
- Halogenation Strategies: The synthesis of this compound likely involves sequential halogenation. For example, iodination of 2-chlorophenol or chlorination of 3-iodophenol, similar to methods used for 4-Chloro-2-iodophenol .
- Challenges : Iodine’s bulkiness may lead to steric hindrance, reducing reaction efficiency compared to smaller halogens like chlorine .
Key Observations :
- Stability: Iodine-containing phenols (e.g., 4-Chloro-2-iodophenol) may form unstable intermediates like iododichlorides, requiring careful handling .
- Toxicity: Halogenated phenols generally exhibit higher toxicity than phenol. For example, 2,3-Dichlorophenol is classified as corrosive, and 3-Chloro-2-fluoro-5-iodophenol has warnings for skin/eye irritation .
Biological Activity
2-Chloro-3-iodophenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound is CHClI O, featuring both chlorine and iodine substituents on the phenolic ring. The presence of these halogens significantly influences its chemical reactivity and biological activity.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In various studies, it has been tested against a range of microorganisms, demonstrating effectiveness in inhibiting bacterial growth and fungal proliferation.
Microorganism | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition | |
Escherichia coli | Moderate inhibition | |
Candida albicans | Significant inhibition |
In one study, this compound was shown to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating its potential as a therapeutic agent against resistant bacterial strains.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its interaction with target sites.
- Halogen Bonding : The chlorine and iodine atoms can participate in halogen bonding, which may influence the compound's reactivity and binding affinity to enzymes or receptors.
- Oxidative Stress Induction : It has been suggested that the compound may induce oxidative stress in microbial cells, leading to cell death.
Study on Antifungal Activity
In a controlled laboratory setting, this compound was tested against various fungal strains. The results indicated that it effectively inhibited the growth of Candida albicans at concentrations as low as 25 µg/mL. This study highlights its potential application in antifungal therapies, particularly for infections caused by resistant strains.
Synthesis and Biological Evaluation
A recent synthesis study explored the production of this compound through electrophilic substitution reactions involving phenolic compounds. The synthesized compound was then evaluated for its cytotoxicity against human cancer cell lines. The results showed that it exhibited moderate cytotoxic effects with an IC value of approximately 30 µM, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Halogen Substituents | Antimicrobial Activity |
---|---|---|
2-Chlorophenol | Cl | Moderate |
3-Iodophenol | I | Low |
4-Chloro-3-iodophenol | Cl, I | High |
The dual halogenation in this compound enhances its reactivity compared to mono-halogenated counterparts, potentially contributing to its superior biological activity.
Q & A
Q. What synthetic routes are recommended for obtaining high-purity 2-Chloro-3-iodophenol, and how can purity be validated?
Basic Research Question
To synthesize this compound, researchers often employ halogenation strategies. A common approach involves iodination of 2-chlorophenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Purification may require column chromatography or recrystallization in non-polar solvents. For validation, High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended to assess purity, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) for structural confirmation .
Q. What advanced spectroscopic techniques are suitable for analyzing the electronic and steric effects of substituents in this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations can model the electronic structure and predict reactive sites. Experimentally, UV-Vis spectroscopy paired with cyclic voltammetry quantifies electron-withdrawing effects of the iodine and chlorine substituents. X-ray crystallography resolves steric interactions and bond angles, while Raman spectroscopy identifies vibrational modes influenced by halogen substitution .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Basic Research Question
Based on analogous chlorophenols (e.g., 2-chlorophenol), use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation exposure. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store in airtight containers away from oxidizing agents. Monitor airborne concentrations using gas detectors, adhering to PAC-1 (2.1 mg/m³) and PAC-2 (23 mg/m³) thresholds .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Advanced Research Question
Discrepancies may arise from differences in experimental models (e.g., in vitro vs. in vivo) or exposure durations. Conduct a systematic literature review using databases like PubMed and TOXCENTER, applying inclusion criteria (e.g., peer-reviewed studies, standardized dosing). Cross-validate findings with computational toxicology tools (e.g., QSAR models) and replicate key studies under controlled conditions. Address confounding variables such as solvent choice or impurity levels .
Q. What methodologies are effective for studying the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Explore palladium-catalyzed Suzuki-Miyaura or Ullmann coupling reactions. Optimize reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) frameworks. Monitor reaction progress via Thin-Layer Chromatography (TLC) and characterize products using GC-MS. Compare yields and regioselectivity with meta-substituted analogs (e.g., 3-chlorophenol) to isolate steric/electronic contributions .
Q. How can the environmental persistence of this compound be assessed in aquatic systems?
Advanced Research Question
Use OECD Test Guideline 301 for biodegradability screening. Simulate aquatic environments in microcosms with controlled pH, temperature, and microbial communities. Quantify degradation products via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Compare half-lives with structurally related compounds (e.g., 2-chlorophenol) to identify halogen-specific persistence patterns .
Q. What computational tools are recommended for predicting the photodegradation pathways of this compound?
Advanced Research Question
Employ time-dependent DFT (TD-DFT) to simulate UV-induced cleavage of C-I and C-Cl bonds. Validate predictions with experimental photolysis under UV light (λ = 254–365 nm), analyzing intermediates via High-Resolution Mass Spectrometry (HRMS). Compare kinetic data with quantum yield calculations to refine predictive models .
Q. How do the crystallographic properties of this compound influence its solubility and formulation in drug delivery systems?
Advanced Research Question
Perform single-crystal X-ray diffraction to determine lattice parameters and intermolecular interactions (e.g., halogen bonding). Pair with Hansen Solubility Parameters (HSP) to predict solubility in pharmaceutical excipients. Assess bioavailability using in vitro permeability assays (e.g., Caco-2 cell models) and correlate with computational LogP values .
Properties
IUPAC Name |
2-chloro-3-iodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCDLZCOMWIYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464108 | |
Record name | 2-Chloro-3-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666727-31-7 | |
Record name | 2-Chloro-3-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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